(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate
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Overview
Description
(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate is a complex organic compound that belongs to the class of imidazo[1,2-a]purines This compound is characterized by its unique structure, which includes multiple functional groups such as acetyl, acetyloxy, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of acetyl groups: Acetylation reactions are carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Oxidation and esterification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate: shares structural similarities with other imidazo[1,2-a]purine derivatives.
Sulfur compounds: These compounds also exhibit diverse chemical reactivity due to the presence of sulfur atoms.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H13N5O6 |
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Molecular Weight |
335.27 g/mol |
IUPAC Name |
(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate |
InChI |
InChI=1S/C13H13N5O6/c1-5(19)17-4-14-8-9(17)15-13-16-10(23-6(2)20)12(24-7(3)21)18(13)11(8)22/h4,10,12H,1-3H3,(H,15,16) |
InChI Key |
ZBFLZUBUFMHIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2=C1N=C3NC(C(N3C2=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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